N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine
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Overview
Description
N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine is a complex organic compound with a unique structure that includes a trifluoromethyl group and a dihydrofuro[3,2-C]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, is crucial in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and furo[3,2-C]pyridines, such as:
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 6-(trifluoromethoxy)pyridin-3-amine
- 4-Amino-2-(trifluoromethyl)pyridine
Uniqueness
N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-C]pyridin-3-amine is unique due to its specific combination of a trifluoromethyl group and a dihydrofuro[3,2-C]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9F3N2O |
---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
N-methyl-6-(trifluoromethyl)-2,3-dihydrofuro[3,2-c]pyridin-3-amine |
InChI |
InChI=1S/C9H9F3N2O/c1-13-6-4-15-7-2-8(9(10,11)12)14-3-5(6)7/h2-3,6,13H,4H2,1H3 |
InChI Key |
MHYOVOPLVBNJBX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1COC2=CC(=NC=C12)C(F)(F)F |
Origin of Product |
United States |
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